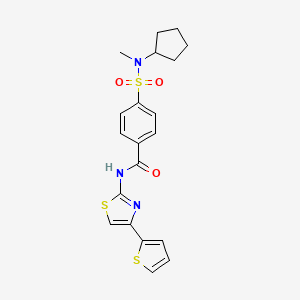
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
Vue d'ensemble
Description
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, also known as CPTH-11, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its ability to inhibit histone deacetylases, which are enzymes that play a crucial role in regulating gene expression. In
Applications De Recherche Scientifique
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has been shown to have a wide range of potential applications in scientific research. One of its most promising uses is in the study of cancer. Histone deacetylases have been implicated in the development and progression of cancer, and this compound's ability to inhibit these enzymes makes it a potential candidate for cancer treatment. In addition to cancer, this compound has also been studied for its potential applications in neurodegenerative diseases, inflammation, and autoimmune disorders.
Mécanisme D'action
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide works by inhibiting histone deacetylases, which are enzymes that play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound can alter the expression of genes that are involved in various biological processes, including cell growth, differentiation, and apoptosis. This mechanism of action makes this compound a potentially powerful tool for the study of gene regulation and its role in disease.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a wide range of biochemical and physiological effects. In addition to its effects on gene expression, this compound has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory disorders. Additionally, this compound has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is its specificity for histone deacetylases. This specificity allows researchers to study the role of these enzymes in various biological processes without affecting other cellular processes. However, one of the limitations of this compound is its potency. Because it is such a potent inhibitor of histone deacetylases, it can be difficult to determine the optimal concentration for use in experiments.
Orientations Futures
There are many potential future directions for research involving 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. One area of interest is the development of more potent analogs that could be used in the treatment of cancer and other diseases. Additionally, researchers are interested in studying the effects of this compound on specific histone deacetylase isoforms, which could provide insights into the role of these enzymes in various biological processes. Finally, there is interest in studying the effects of this compound in combination with other drugs, which could lead to new treatment strategies for a wide range of diseases.
Conclusion:
Overall, this compound is a promising compound with a wide range of potential applications in scientific research. Its ability to inhibit histone deacetylases makes it a powerful tool for studying gene regulation and its role in disease. While there are limitations to its use, there are many potential future directions for research involving this compound, which could lead to new treatments for a wide range of diseases.
Propriétés
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S3/c1-23(15-5-2-3-6-15)29(25,26)16-10-8-14(9-11-16)19(24)22-20-21-17(13-28-20)18-7-4-12-27-18/h4,7-13,15H,2-3,5-6H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWPEHOKALDVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3309115.png)
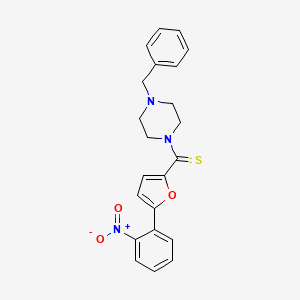
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3309125.png)

![1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3309139.png)
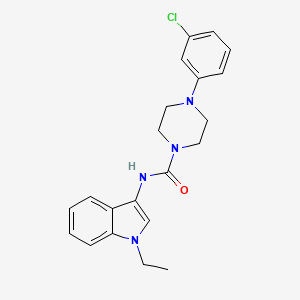
![N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3309147.png)
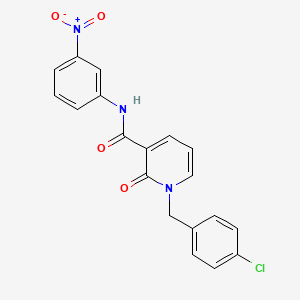
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3309164.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3309175.png)
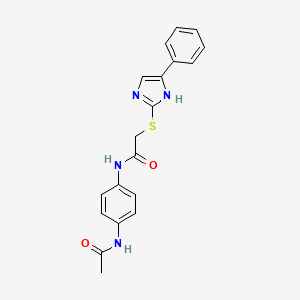
![N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide](/img/structure/B3309187.png)
![N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3309196.png)
